![molecular formula C17H31NO B14453604 4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine CAS No. 77364-76-2](/img/structure/B14453604.png)
4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,3-Dimethylbicyclo[221]heptan-2-yl)ethyl]-2,6-dimethylmorpholine is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine typically involves multiple steps. One common synthetic route includes the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents to introduce the morpholine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structure and reactivity .
Mécanisme D'action
The mechanism of action of 4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine include other bicyclic morpholine derivatives. These compounds share structural similarities but may differ in their reactivity and biological activity.
Propriétés
Numéro CAS |
77364-76-2 |
|---|---|
Formule moléculaire |
C17H31NO |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
4-[2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H31NO/c1-12-10-18(11-13(2)19-12)8-7-16-14-5-6-15(9-14)17(16,3)4/h12-16H,5-11H2,1-4H3 |
Clé InChI |
HDJMHPWZMZFMID-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)CCC2C3CCC(C3)C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


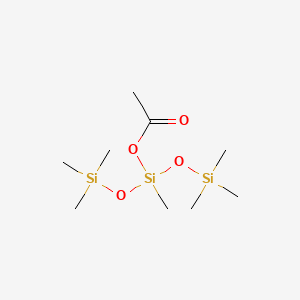
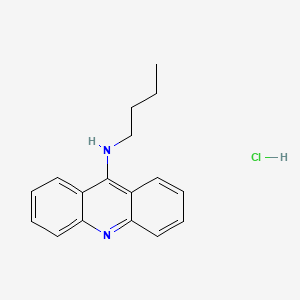
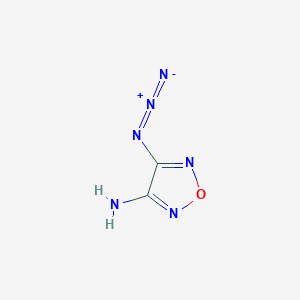

![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
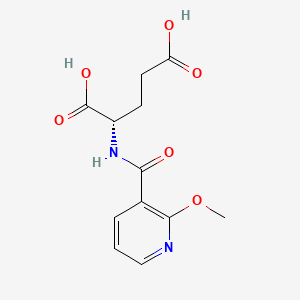
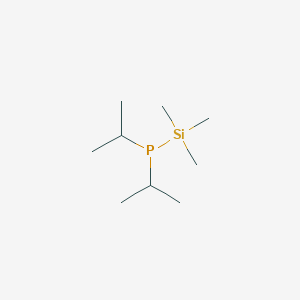


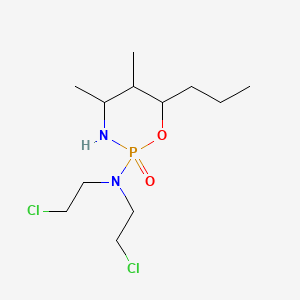
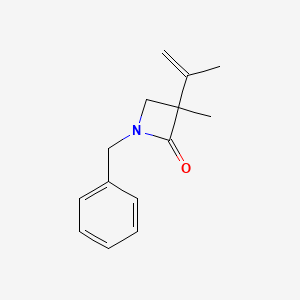


![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
